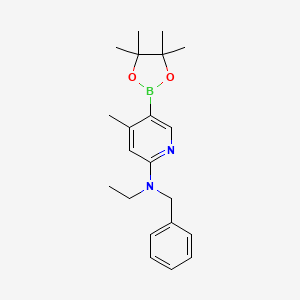

6-Chloro-5-methoxynicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-5-methoxynicotinonitrile (CMN) is an important organic compound used in a variety of scientific and industrial applications. CMN is a versatile nitrile, a type of organic compound characterized by a nitrile group, which is a carbon-nitrogen triple bond. CMN is a colorless crystalline solid. It is insoluble in water, but soluble in organic solvents such as chloroform, ether, and acetone. CMN is used in the synthesis of various compounds, including pharmaceuticals, dyes, and pesticides. It is also used as an intermediate in the manufacture of various aromatic compounds.

Mécanisme D'action

Target of Action

This compound is a part of the heterocyclic building blocks and is used in the manufacture of chemical compounds

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.26 cm/s .

Action Environment

It is recommended to be stored under an inert gas (nitrogen or argon) at 2-8°c .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 6-Chloro-5-methoxynicotinonitrile in laboratory experiments include its low cost, high reactivity, and its ability to be used as a catalyst in the synthesis of polymers and other organic compounds. The main limitation of using 6-Chloro-5-methoxynicotinonitrile in laboratory experiments is its toxicity. 6-Chloro-5-methoxynicotinonitrile is toxic to aquatic organisms, and it can accumulate in the environment. Therefore, it is important to handle 6-Chloro-5-methoxynicotinonitrile with care and to use it in a well-ventilated area.

Orientations Futures

The future directions for research on 6-Chloro-5-methoxynicotinonitrile include further investigations into its biochemical and physiological effects, as well as its potential applications in the synthesis of polymers and other organic compounds. Additionally, further research is needed to understand the environmental fate and transport of 6-Chloro-5-methoxynicotinonitrile, as well as its potential toxicity to aquatic organisms. Finally, further research is needed to understand the mechanism of action of 6-Chloro-5-methoxynicotinonitrile and its potential use as a catalyst in the synthesis of pharmaceuticals, dyes, and pesticides.

Méthodes De Synthèse

6-Chloro-5-methoxynicotinonitrile can be synthesized in the laboratory through a variety of methods. The most common method is the reaction of 6-chloro-5-methoxybenzaldehyde and sodium cyanide in an aqueous solution. This reaction produces 6-Chloro-5-methoxynicotinonitrile in a yield of approximately 70%. Other methods involve the reaction of 6-chloro-5-methoxybenzaldehyde with a variety of other reagents such as acetic anhydride, ethyl chloroformate, and thionyl chloride.

Applications De Recherche Scientifique

6-Chloro-5-methoxynicotinonitrile has a wide range of scientific and industrial applications. It is used in the synthesis of various compounds, including pharmaceuticals, dyes, and pesticides. It is also used as an intermediate in the manufacture of various aromatic compounds. 6-Chloro-5-methoxynicotinonitrile is also used as a catalyst in the synthesis of polymers and other organic compounds. Additionally, 6-Chloro-5-methoxynicotinonitrile is used in the synthesis of polymers for the production of polyurethane foams, polystyrene, and polyvinyl chloride.

Propriétés

IUPAC Name |

6-chloro-5-methoxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-11-6-2-5(3-9)4-10-7(6)8/h2,4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFREORPCCHPKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901263545 |

Source

|

| Record name | 3-Pyridinecarbonitrile, 6-chloro-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-methoxynicotinonitrile | |

CAS RN |

1256835-79-6 |

Source

|

| Record name | 3-Pyridinecarbonitrile, 6-chloro-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256835-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarbonitrile, 6-chloro-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]cyclopropanesulfonamide](/img/structure/B596872.png)

![6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596879.png)

![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B596880.png)

![2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B596882.png)

![6-broMo-2-(furan-2-yl)H-iMidazo[1,2-a]pyridine](/img/no-structure.png)